4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol
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Overview
Description
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol is an organic compound belonging to the class of phenylpyridazines This compound is characterized by a triazolopyridine core structure, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another approach includes the use of malononitrile and aldehydes in the presence of a catalyst to facilitate the formation of the desired triazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl and hydroxyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylpyridazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[4,3-b]pyridazin-3-yl)methyl]phenol
- 1,2,4-Triazolo[3,4-b]thiadiazine
- 1,2,4-Triazolo[1,5-c]pyrimidine
Uniqueness
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol is unique due to its specific triazolopyridine core structure, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and hydroxyl groups further enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C19H15N3O |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol |
InChI |
InChI=1S/C19H15N3O/c23-17-9-6-14(7-10-17)12-19-21-20-18-11-8-16(13-22(18)19)15-4-2-1-3-5-15/h1-11,13,23H,12H2 |
InChI Key |
AIZTYZRNBCCRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NN=C3CC4=CC=C(C=C4)O)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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